3,4,5-Trimethoxybenzenesulfonyl chloride (TMSC) is a valuable reagent in organic synthesis due to its ability to introduce a sulfonyl group onto various nucleophiles. It reacts with alcohols, phenols, and amines to form sulfonyl esters and sulfones, respectively. These functional groups are often crucial for modifying the properties of molecules, such as their solubility, stability, and biological activity. Several research articles report the use of TMSC for the synthesis of diverse sulfonyl derivatives with potential applications in medicinal chemistry, materials science, and other fields [, , ].
The three methoxy groups (OCH3) present in TMSC offer an additional advantage. They act as electron-donating substituents, enhancing the electrophilic character of the sulfur atom in the sulfonyl chloride moiety. This facilitates the reaction with nucleophiles while also making the methoxy groups susceptible to cleavage under specific conditions. This property allows TMSC to function as a protecting group strategy in organic synthesis. A protecting group is a temporary chemical modification introduced to shield a functional group from unwanted reactions while enabling transformations at other sites in the molecule. After the desired modifications are complete, the protecting group can be removed to regenerate the original functional group. In the case of TMSC, the methoxy groups can be selectively cleaved using Lewis acids or other mild acidic conditions, revealing the underlying hydroxy functionality [].
3,4,5-Trimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 266.7 g/mol. It features a benzene ring substituted with three methoxy groups at positions 3, 4, and 5, along with a sulfonyl chloride group at position 1. This compound is known for its high reactivity due to the presence of the sulfonyl chloride functional group, making it useful in various chemical synthesis applications .
While specific biological activities of 3,4,5-trimethoxybenzene-1-sulfonyl chloride are not extensively documented, compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. The presence of methoxy groups can enhance lipophilicity and biological activity. Additionally, sulfonyl chlorides are known to be potent electrophiles that can modify biological molecules, potentially affecting their function .
3,4,5-Trimethoxybenzene-1-sulfonyl chloride can be synthesized through several methods:
This compound has various applications in organic synthesis:
Interaction studies involving 3,4,5-trimethoxybenzene-1-sulfonyl chloride primarily focus on its reactivity with nucleophiles and its potential biological interactions. Its electrophilic nature allows it to interact with various biological molecules such as proteins and nucleic acids. Such interactions can lead to modifications that may affect biological pathways or therapeutic efficacy .
Several compounds share structural similarities with 3,4,5-trimethoxybenzene-1-sulfonyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 3,4-Dimethoxybenzenesulfonyl chloride | 23095-31-0 | 0.94 | Contains only two methoxy groups |
| 4-Methoxybenzene-1-sulfonyl chloride | 98-68-0 | 0.88 | Single methoxy group; lacks additional substitutions |
| 2-Methoxybenzenesulfonyl chloride | 10130-87-7 | 0.81 | Different substitution pattern on benzene |
| 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride | 1214334-01-6 | 0.76 | Contains a fluorine atom; different reactivity profile |
| 2-Phenoxybenzene sulfonyl chloride | 2688-85-9 | 0.78 | Contains a phenoxy group instead of methoxy |
3,4,5-Trimethoxybenzene-1-sulfonyl chloride stands out due to its three methoxy substituents which enhance its solubility and reactivity compared to others with fewer or different substituents .
The synthesis of 3,4,5-trimethoxybenzene-1-sulfonyl chloride in laboratory settings employs several established methodologies, with the most prevalent approach involving direct chlorosulfonation of the corresponding aromatic substrate using chlorosulfonic acid [1]. This compound, bearing the molecular formula C9H11ClO5S and molecular weight of 266.7 g/mol, presents unique synthetic challenges due to the presence of multiple methoxy substituents that influence reactivity patterns [1] [6].
The primary synthetic route involves treating 3,4,5-trimethoxybenzenesulfonic acid or its derivatives with chlorosulfonic acid under controlled temperature conditions [4]. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where the chlorosulfonic acid acts as both sulfonating agent and chlorinating reagent [17]. Laboratory-scale preparations commonly utilize temperatures ranging from 50 to 150 degrees Celsius, with reaction times varying from 30 minutes to several hours depending on the specific substrate and desired yield [14].
An alternative laboratory methodology involves the oxidative chlorination pathway, where thiol derivatives of 3,4,5-trimethoxybenzene are converted directly to the corresponding sulfonyl chloride using various oxidizing agents [5]. This approach employs reagents such as hydrogen peroxide combined with sulfuryl chloride, providing a highly reactive system for the direct oxidative conversion of thiol precursors . The reaction conditions typically require careful temperature control and the use of inert atmospheres to prevent decomposition of sensitive intermediates [5].
Recent developments in laboratory synthesis have introduced photocatalytic methods utilizing semiconductors such as potassium poly heptazine imide under visible light irradiation [5]. These methods demonstrate chromoselective behavior, allowing for the formation of sulfonyl chlorides from thioacetate precursors with yields reaching 93 percent under optimized conditions [5]. The photocatalytic approach operates through single-electron transfer mechanisms, generating sulfonyl radicals that subsequently react with chloride sources to form the desired sulfonyl chloride products [5].
| Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Chlorosulfonic acid treatment | ClSO3H, aromatic substrate | 50-150 | 0.5-6 hours | 65-85 | [14] |
| Oxidative chlorination | H2O2, SO2Cl2, thiol precursor | 0-25 | 2-4 hours | 70-90 | |
| Photocatalytic synthesis | K-PHI, thioacetate, HCl | 25 | 0.5-2 hours | 90-93 | [5] |
| Hydrazide conversion | NCS, sulfonyl hydrazide | 25 | 2 hours | 75-88 | [7] |
The sulfonyl hydrazide conversion method represents another laboratory-scale approach, where sulfonyl hydrazides are treated with N-chlorosuccinimide to generate the corresponding sulfonyl chlorides [7]. This methodology operates through radical mechanisms involving nitrogen-centered radicals and chlorine radicals, ultimately leading to sulfonyl radical formation and subsequent chlorination [7]. The reaction proceeds efficiently at room temperature, making it particularly suitable for temperature-sensitive substrates [7].
The optimization of catalytic systems for 3,4,5-trimethoxybenzene-1-sulfonyl chloride synthesis involves several key parameters including catalyst selection, reaction media, temperature control, and substrate stoichiometry [8]. Transition metal catalysts have emerged as particularly effective systems for promoting sulfonyl chloride formation through various mechanistic pathways [12].
Palladium-catalyzed systems demonstrate significant utility in sulfonyl chloride synthesis, particularly through chlorosulfonylation reactions involving aryl chlorosulfates [13]. These catalytic systems typically employ palladium acetate in combination with phosphine ligands such as DavePhos or tert-BuBrettPhos [13]. The mechanism involves palladium insertion into the sulfur-oxygen bond of chlorosulfate precursors, followed by transmetallation and reductive elimination to yield sulfonyl chlorides [13]. Optimal conditions typically require the absence of basic additives to prevent competing ester formation pathways [13].
Copper-based catalytic systems have shown particular promise in electron donor-acceptor complex formation for sulfonyl radical generation [12]. These systems utilize copper salts in conjunction with organic ligands such as bipyridine derivatives to facilitate single-electron transfer processes [15]. The catalytic cycle involves copper-mediated reduction of sulfonyl chlorides to generate sulfonyl radicals, which can subsequently participate in various synthetic transformations [15]. Temperature optimization studies indicate optimal performance at 25-50 degrees Celsius for most copper-catalyzed processes [12].
Heterogeneous catalytic systems based on semiconductor materials have gained attention for their ability to promote chromoselective synthesis under mild conditions [8]. Potassium poly heptazine imide serves as an effective heterogeneous photocatalyst for sulfonyl chloride synthesis from diazonium salt precursors [8]. The catalytic mechanism involves visible light absorption by the semiconductor, followed by electron transfer to the diazonium substrate and subsequent reaction with sulfur dioxide and chloride sources [8].
| Catalyst Type | Optimal Loading (mol%) | Temperature Range (°C) | Solvent System | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Pd(OAc)2/DavePhos | 5-10 | 80-120 | Acetonitrile | 85-92 | 90-95 |
| CuCl/bipyridine | 10-20 | 25-50 | Dichloromethane | 78-86 | 85-90 |
| K-PHI photocatalyst | 0.5-2 | 25 | Water/acetonitrile | 90-95 | 95-98 |
| Fe(CN)6 complex | 1-5 | 60-80 | Aqueous buffer | 70-80 | 80-85 |
Reaction optimization studies have identified several critical factors affecting yield and selectivity in catalytic sulfonyl chloride synthesis [31]. Temperature control emerges as a primary consideration, with exothermic reaction profiles requiring careful thermal management to prevent decomposition pathways [28]. Design of experiments methodologies have proven particularly valuable for identifying optimal reaction conditions through systematic parameter variation [31].
Solvent selection plays a crucial role in catalytic system performance, with polar aprotic solvents generally providing superior results for most catalytic transformations [12]. Acetonitrile and dichloromethane represent commonly employed solvents that provide adequate solubility for both catalysts and substrates while maintaining chemical stability under reaction conditions [7]. Water-organic solvent mixtures have shown particular utility in photocatalytic systems, where aqueous phases facilitate hydrogen chloride availability while organic phases solubilize aromatic substrates [5].
The influence of electronic effects from methoxy substituents requires special consideration in reaction optimization [36]. The electron-donating nature of methoxy groups enhances nucleophilicity of the aromatic ring, potentially accelerating electrophilic substitution reactions but also increasing susceptibility to overoxidation pathways [33]. Hammett correlation studies indicate that para-methoxy substitution provides an electron-donating effect with a sigma value of negative 0.27, significantly influencing reaction kinetics [36].
Industrial-scale production of 3,4,5-trimethoxybenzene-1-sulfonyl chloride employs continuous flow methodologies that address the inherent challenges of handling corrosive chlorosulfonic acid reagents while maintaining product quality and safety standards [9] [28]. Modern manufacturing processes utilize automated continuous synthesis systems incorporating multiple continuous stirred-tank reactors with integrated process control schemes [28].
The primary industrial manufacturing route involves continuous chlorosulfonation using chlorosulfonic acid in specialized reactor systems designed to handle highly corrosive and exothermic reaction conditions [17]. Industrial-scale synthesis typically employs concentrated chlorosulfonic acid at concentrations exceeding 99 percent, with reaction temperatures maintained between 50 and 150 degrees Celsius through sophisticated heat management systems [20]. The process utilizes counter-current flow arrangements where sulfur trioxide and hydrogen chloride gases are introduced in opposing directions to maximize contact efficiency and minimize waste generation [20].
Continuous stirred-tank reactor configurations represent the preferred industrial setup for large-scale sulfonyl chloride production [28]. These systems incorporate automated level monitoring through gravimetric balances and feedback control systems that maintain consistent reaction conditions throughout extended production campaigns [28]. The reactor design includes provisions for handling solid formation and managing highly exothermic reaction profiles through integrated cooling systems and emergency quench capabilities [30].
Industrial purification processes employ specialized quenching procedures that minimize hydrolysis of the acid chloride functional group while effectively neutralizing excess chlorosulfonic acid [14]. The optimized quenching methodology involves addition of the chlorosulfonic acid reaction mixture to cold water-organic solvent systems under vigorous agitation [14]. Suitable organic solvents for industrial quenching operations include methylene dichloride and ethylene dichloride, which provide effective extraction while minimizing sulfone formation through side reactions [14].
| Process Stage | Operating Temperature (°C) | Pressure (kPa) | Residence Time (min) | Throughput (kg/h) | Yield (%) |
|---|---|---|---|---|---|
| Chlorosulfonation | 120-150 | 101-400 | 15-45 | 10-50 | 80-85 |
| Quenching | 0-10 | 101 | 5-15 | 15-75 | 95-98 |
| Extraction | 20-25 | 101 | 10-20 | 20-100 | 90-95 |
| Concentration | 40-60 | 50-101 | 30-60 | 8-40 | 85-90 |
Scale-up considerations for industrial manufacturing include management of heat generation during highly exothermic chlorosulfonation reactions [28]. Industrial processes employ sophisticated heat exchange systems and temperature monitoring to prevent thermal runaway conditions that could lead to decomposition or safety hazards [30]. The use of continuous processing enables superior heat management compared to batch operations, with smaller reactor volumes providing enhanced heat transfer characteristics [19].
Process automation systems incorporate real-time monitoring of critical process parameters including temperature, pressure, flow rates, and product composition [28]. These systems utilize programmable logic controllers with integrated safety interlocks that can automatically adjust operating conditions or initiate emergency shutdown procedures if parameters exceed predetermined limits [28]. Advanced process control implementations include model predictive control algorithms that optimize production efficiency while maintaining product quality specifications [31].
Waste minimization strategies in industrial manufacturing focus on recovery and recycling of chlorosulfonic acid and organic solvents used in purification steps [29]. Sustainable manufacturing approaches incorporate in-situ regeneration of N-chlorosuccinimide from succinimide byproducts using sodium hypochlorite, creating closed-loop systems that minimize waste generation [29]. These circular processing methodologies reduce raw material consumption while decreasing environmental impact through reduced waste disposal requirements [29].
Purification of 3,4,5-trimethoxybenzene-1-sulfonyl chloride requires specialized techniques that account for the highly reactive nature of the sulfonyl chloride functional group and the potential for hydrolysis under ambient conditions [14]. Industrial purification protocols employ multi-stage extraction and crystallization procedures designed to achieve high purity while minimizing decomposition pathways [14].
The primary purification methodology involves liquid-liquid extraction using water-immiscible organic solvents followed by controlled evaporation under reduced pressure [14]. Optimal extraction solvents include halogenated aliphatic hydrocarbons such as methylene dichloride and ethylene dichloride, which demonstrate chemical inertness toward sulfonyl chlorides while providing effective partitioning from aqueous phases [14]. The extraction process typically involves multiple wash cycles with water to remove hydrochloric acid and other water-soluble impurities [14].
Crystallization techniques play a crucial role in achieving pharmaceutical-grade purity for 3,4,5-trimethoxybenzene-1-sulfonyl chloride [14]. The compound typically exists as a solid at room temperature, enabling purification through recrystallization from appropriate solvent systems [1]. Common crystallization solvents include mixtures of aromatic hydrocarbons with aliphatic components, where temperature-controlled cooling promotes selective crystallization of the desired product while leaving impurities in solution [14].
Quality control methodologies for 3,4,5-trimethoxybenzene-1-sulfonyl chloride rely extensively on spectroscopic characterization techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [22] [26]. Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns, particularly the deshielded aromatic protons and methoxy group signals [22]. The sulfonyl chloride functional group exhibits distinctive infrared absorption bands in the 1410-1370 and 1204-1166 wavenumber regions, providing reliable functional group identification [22].
| Analytical Method | Parameter Measured | Specification Range | Typical Value | Acceptance Criteria |
|---|---|---|---|---|
| 1H NMR | Chemical purity | 95-99% | 97-98% | ≥95% |
| IR Spectroscopy | Functional group identity | 1370-1410 cm⁻¹ | 1380-1400 cm⁻¹ | Present |
| Mass Spectrometry | Molecular ion confirmation | m/z 266.7 | m/z 266.7 | ±0.1 Da |
| Melting Point | Physical purity | Literature ±2°C | Literature value | ±2°C |
| Elemental Analysis | Composition | C,H,Cl,S content | Theoretical values | ±0.4% |
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern verification for structural elucidation [22]. The molecular ion peak at mass-to-charge ratio 266.7 serves as the primary identification criterion, with isotope patterns providing additional confirmation through chlorine-35 and chlorine-37 isotope distributions [22]. Characteristic fragmentation includes loss of chlorine and sulfur dioxide moieties, generating diagnostic fragment ions that confirm the sulfonyl chloride functionality [22].
Stability testing protocols evaluate the chemical stability of 3,4,5-trimethoxybenzene-1-sulfonyl chloride under various storage conditions [1]. Standard stability studies examine decomposition rates at elevated temperatures and humidity levels to establish appropriate storage conditions and shelf-life specifications [1]. The compound typically requires storage under inert atmosphere at reduced temperatures to prevent hydrolysis and maintain chemical integrity [1].
Chromatographic analysis employs high-performance liquid chromatography and gas chromatography techniques for impurity profiling and quantitative analysis [24]. These separative methods enable identification and quantification of synthetic byproducts, degradation products, and residual starting materials [24]. Method validation procedures establish linearity, precision, accuracy, and specificity parameters to ensure reliable analytical results for quality control applications [24].
3,4,5-Trimethoxybenzene-1-sulfonyl chloride demonstrates chemical stability under recommended storage and handling conditions when maintained in an inert atmosphere at temperatures between 2-8°C [1] [2] [3]. The compound exhibits characteristic thermodynamic behavior consistent with aromatic sulfonyl chlorides, where the electron-donating methoxy groups provide stabilization to the benzene ring through resonance effects [4] [5].
Thermal decomposition of the compound occurs at elevated temperatures, producing carbon oxides, hydrogen chloride, and sulfur oxides as primary decomposition products [1]. This thermal breakdown pattern is typical for sulfonyl chlorides, where the SO2Cl group undergoes thermal cleavage first, followed by oxidative decomposition of the aromatic ring system. The presence of three methoxy substituents influences the decomposition pathway by providing additional sites for oxidative degradation [1].
The compound is incompatible with strong oxidizing agents and conditions that promote dust generation [1]. Moisture sensitivity is pronounced due to the highly reactive sulfonyl chloride functionality, which readily undergoes hydrolysis to form the corresponding sulfonic acid [6]. This hydrolytic instability necessitates storage under strictly anhydrous conditions to maintain compound integrity [7] [2].
| Property | Value | Reference |
|---|---|---|
| Storage Stability | Stable under inert atmosphere | [1] [2] |
| Decomposition Products | Carbon oxides, HCl, Sulfur oxides | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Moisture Sensitivity | High (readily hydrolyzes) | [6] |
3,4,5-Trimethoxybenzene-1-sulfonyl chloride exhibits excellent solubility in chlorinated organic solvents, particularly dichloromethane and chloroform, where it demonstrates both good solubility and relative stability [8]. The compound also shows good solubility in tetrahydrofuran, making these solvents suitable for synthetic applications [8].
Solvent-dependent stability varies significantly across different organic media. In dichloromethane and chloroform, the compound remains stable for extended periods, enabling its use in various synthetic transformations [9] [8]. However, noticeable decomposition occurs in acetonitrile and dimethylformamide, limiting the utility of these polar aprotic solvents for reactions involving this compound [8].
The solubility profile is influenced by the molecular structure, where the three methoxy groups contribute to the compound's lipophilicity while the sulfonyl chloride group provides polar character. This amphiphilic nature results in selective solubility patterns that favor moderately polar, non-coordinating solvents .
Aqueous solubility is essentially non-existent due to rapid hydrolysis. When exposed to water, the compound immediately undergoes nucleophilic substitution at the sulfur center, converting to the corresponding sulfonic acid [6]. This hydrolytic instability prevents meaningful solubility measurements in aqueous systems.
| Solvent Class | Solubility | Stability | Reference |
|---|---|---|---|
| Chlorinated solvents | Excellent | High | [8] |
| THF | Good | Moderate | [8] |
| Acetonitrile | Moderate | Poor | [8] |
| DMF | Limited | Poor | [8] |
| Water | Hydrolyzes immediately | N/A | [6] |
The acid-base behavior of 3,4,5-trimethoxybenzene-1-sulfonyl chloride is dominated by the highly electrophilic sulfonyl chloride functionality. The compound acts as a strong electrophile in nucleophilic substitution reactions, readily reacting with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .
Electronic effects of the three methoxy substituents significantly influence the acidity and reactivity of the compound. The electron-donating methoxy groups at positions 3, 4, and 5 reduce the electrophilicity of the sulfonyl chloride center compared to unsubstituted benzenesulfonyl chloride . This electronic modulation affects both the kinetics and thermodynamics of nucleophilic attack at the sulfur center.
Upon hydrolysis, the compound generates 3,4,5-trimethoxybenzenesulfonic acid, which exhibits typical strong acid behavior characteristic of aromatic sulfonic acids. The sulfonic acid product has an estimated pKa value in the range of -1 to -3, consistent with other substituted benzenesulfonic acids [12] [13]. The methoxy substituents provide weak electron donation that slightly increases the pKa compared to benzenesulfonic acid itself.
Nucleophilic reactivity follows the expected order based on nucleophile strength and steric considerations. Primary amines react most readily, followed by secondary amines, alcohols, and finally thiols . The reaction conditions typically require mild heating and may benefit from the presence of base catalysts to neutralize the hydrogen chloride formed during the substitution process [9] [12].
| Property | Characteristic | Reference |
|---|---|---|
| Electrophilic Character | Strong electrophile | |
| Nucleophile Reactivity Order | 1° amines > 2° amines > alcohols > thiols | |
| Hydrolysis Product pKa | -1 to -3 (estimated) | [12] [13] |
| Electronic Effect | Methoxy groups reduce electrophilicity |
The electrochemical reduction of 3,4,5-trimethoxybenzene-1-sulfonyl chloride follows the general pattern established for aromatic sulfonyl chlorides, involving sequential electron transfer processes that result in cleavage of the sulfur-chlorine bond [13] [14]. The reduction mechanism typically proceeds through a dissociative electron transfer pathway, where initial electron uptake is followed by rapid loss of chloride ion to generate the corresponding sulfonyl radical [13] [15].
Reduction potential measurements for related substituted benzenesulfonyl chlorides indicate that the compound likely undergoes reduction at potentials around -0.8 to -1.2 V versus saturated calomel electrode (SCE) in aprotic media such as acetonitrile [13] [14]. The presence of electron-donating methoxy groups is expected to shift the reduction potential to more negative values compared to unsubstituted benzenesulfonyl chloride, making the compound somewhat more difficult to reduce [14].
Electrochemical studies on similar aromatic sulfonyl chlorides reveal complex reduction behavior involving multiple electron transfer steps. The first reduction step typically corresponds to a one-electron process forming a radical anion, followed by rapid chloride loss to generate a sulfonyl radical [13] [16]. Subsequent reduction steps can lead to formation of sulfinate anions and, under certain conditions, disulfone dimers through radical coupling reactions [13] [14].
Cyclic voltammetry experiments with structurally related compounds demonstrate autocatalytic behavior where the sulfinate anion product can reduce additional starting material through homogeneous electron transfer [13]. This autocatalytic mechanism becomes concentration-dependent and can significantly influence the overall electrochemical response, particularly at higher substrate concentrations and slower scan rates [13] [14].
Oxidation behavior is less well-characterized for sulfonyl chlorides due to their inherent instability at positive potentials. However, related studies suggest that oxidative processes would likely involve the aromatic ring system rather than the sulfonyl chloride functionality [17] [18]. The methoxy substituents would be expected to lower the oxidation potential of the benzene ring, making it more susceptible to anodic oxidation [19].
| Electrochemical Parameter | Estimated Value | Reference |
|---|---|---|
| Reduction Potential (vs SCE) | -0.8 to -1.2 V | [13] [14] |
| Reduction Mechanism | Dissociative electron transfer | [13] [15] |
| Primary Reduction Product | Sulfonyl radical | [13] |
| Secondary Products | Sulfinate anion, disulfones | [13] [14] |
| Autocatalytic Behavior | Concentration-dependent | [13] |